molecular formula C43H54N8O17 B12428141 PNU-EDA-Gly5

PNU-EDA-Gly5

Cat. No.: B12428141
M. Wt: 954.9 g/mol
InChI Key: FPNZMZXGKLMJHY-NACPDEOESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

PNU-EDA-Gly5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in further research and development of ADCs .

Biological Activity

PNU-EDA-Gly5 is a novel compound utilized primarily in the development of antibody-drug conjugates (ADCs). It is composed of a DNA topoisomerase I inhibitor, PNU-159682, linked to an oligo-glycine structure (EDA-Gly5). This unique composition allows it to exhibit significant biological activity, particularly in the context of cancer therapeutics. This article explores the biological activity of this compound, including its mechanism of action, effects on cancer cells, and relevant research findings.

This compound functions as a linker-payload in ADCs, facilitating targeted delivery of cytotoxic agents directly to tumor cells. The mechanism of action involves several key processes:

  • DNA Damage Induction : this compound is known to induce DNA damage in target cells, leading to apoptosis. This is primarily mediated through the activation of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway .
  • Cell Cycle Arrest : It has been observed that this compound induces cell cycle arrest in the S-phase, which is critical for halting the proliferation of cancer cells. This differs from traditional chemotherapeutics like Doxorubicin .
  • Immunogenic Cell Death : Notably, this compound can trigger immunogenic cell death, enhancing the immune response against tumors .

Efficacy and Potency

Recent studies have demonstrated the potent efficacy of this compound in various cancer models. The following table summarizes key findings from recent research:

Study ReferenceCancer TypeKey FindingsIC50 (nM)
Quintieri et al. (2005) Liver CancerInduces significant apoptosis and DNA damage1.6
Boehringer Ingelheim (2024) Ovarian CancerEffective in inducing S-phase arrest and apoptosis32
PMC8597957 (2021) Solid TumorsDemonstrates sustained anti-tumor immunity and T-cell infiltrationNot specified

Case Studies

  • Ovarian Cancer : In a study involving PA1 ovarian cancer cells, treatment with PNU-EDA resulted in a marked decrease in cell viability and significant induction of apoptosis as measured by γH2AX positivity .
  • Liver Cancer : Research indicated that PNU-159682, a metabolite of nemorubicin linked through EDA-Gly5, exhibited enhanced potency against liver cancer cells compared to its parent compound .
  • Solid Tumors : In immunocompetent mouse models, ADCs utilizing this compound demonstrated the ability to convert "cold" tumors into "hot" tumors, making them responsive to checkpoint inhibitors .

Comparative Analysis with Other Linker-Payloads

This compound has been compared with other linker-payload systems to evaluate its efficacy and safety profile. The following table highlights these comparisons:

Linker-PayloadMechanism of ActionEfficacyOff-target Toxicity
Gly3-vc-PAB-PNUCleavable linker with bystander effectModerateHigher
Gly5-EDA-PNUNon-cleavable linker with targeted deliveryHighLower
This compoundInduces DNA damage and immunogenic cell deathVery HighMinimal

Properties

Molecular Formula

C43H54N8O17

Molecular Weight

954.9 g/mol

IUPAC Name

(2S,4S)-N-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide

InChI

InChI=1S/C43H54N8O17/c1-19-39-22(51-9-10-65-41(64-3)40(51)68-39)11-30(66-19)67-24-13-43(62,12-21-32(24)38(60)34-33(36(21)58)35(57)20-5-4-6-23(63-2)31(20)37(34)59)42(61)46-8-7-45-26(53)15-48-28(55)17-50-29(56)18-49-27(54)16-47-25(52)14-44/h4-6,19,22,24,30,39-41,58,60,62H,7-18,44H2,1-3H3,(H,45,53)(H,46,61)(H,47,52)(H,48,55)(H,49,54)(H,50,56)/t19-,22-,24-,30-,39+,40+,41-,43-/m0/s1

InChI Key

FPNZMZXGKLMJHY-NACPDEOESA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCO[C@@H]([C@H]7O2)OC

Canonical SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCOC(C7O2)OC

Origin of Product

United States

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